REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](C(=O)C)[CH:5]=[CH:4][N:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22]([OH:24])[CH3:23]>O>[C:22]([C:2]1[N:3]2[N:11]=[N:12][N:13]=[C:4]2[CH:5]=[CH:6][CH:7]=1)(=[O:24])[CH3:23] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
11.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(C)=O
|
Name
|
|
Quantity
|
9.51 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture repeatedly extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=2N1N=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |